molecular formula C14H17N3O2 B14247473 1-Methylpiperidin-4-yl 1H-benzimidazole-4-carboxylate CAS No. 180569-31-7

1-Methylpiperidin-4-yl 1H-benzimidazole-4-carboxylate

Cat. No.: B14247473
CAS No.: 180569-31-7
M. Wt: 259.30 g/mol
InChI Key: GVHZBCMYHZGMMR-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-yl 1H-benzimidazole-4-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpiperidin-4-yl 1H-benzimidazole-4-carboxylate typically involves the reaction of 1H-benzimidazole-4-carboxylic acid with 1-methylpiperidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidin-4-yl 1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzimidazole moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups attached to the piperidine or benzimidazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the treatment of cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-yl 1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-Methylpiperidin-4-yl 1H-benzimidazole-4-carboxylate can be compared with other benzimidazole derivatives such as:

    1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.

    2-(5-nitro-1H-benzimidazol-2-yl) phenol: Exhibits potent antiviral activity.

    2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole: Known for its anticancer properties.

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a different set of molecular targets and exhibit a distinct range of biological activities.

Properties

CAS No.

180569-31-7

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C14H17N3O2/c1-17-7-5-10(6-8-17)19-14(18)11-3-2-4-12-13(11)16-9-15-12/h2-4,9-10H,5-8H2,1H3,(H,15,16)

InChI Key

GVHZBCMYHZGMMR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=C3C(=CC=C2)NC=N3

Origin of Product

United States

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